molecular formula C14H12 B13582539 2-(But-3-yn-1-yl)naphthalene CAS No. 765906-90-9

2-(But-3-yn-1-yl)naphthalene

Cat. No.: B13582539
CAS No.: 765906-90-9
M. Wt: 180.24 g/mol
InChI Key: QJYQVXHPPVLPLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(But-3-yn-1-yl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It consists of a naphthalene ring substituted with a but-3-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-3-yn-1-yl)naphthalene can be achieved through various synthetic routes. One common method involves the reaction of naphthalene with but-3-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(But-3-yn-1-yl)naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the triple bond in the but-3-yn-1-yl group to a double or single bond.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are commonly employed.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Alkenyl or alkyl derivatives

    Substitution: Halogenated or nitrated naphthalene derivatives

Scientific Research Applications

2-(But-3-yn-1-yl)naphthalene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of naphthalene derivatives with biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(But-3-yn-1-yl)naphthalene involves its interaction with molecular targets through various pathways. The compound can undergo electrophilic and nucleophilic reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to biological effects such as enzyme inhibition or activation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(But-3-en-1-yl)naphthalene
  • 2-(But-3-yn-1-yl)-1-(propan-2-yl)naphthalene

Uniqueness

2-(But-3-yn-1-yl)naphthalene is unique due to the presence of the but-3-yn-1-yl group, which imparts distinct chemical reactivity and potential applications compared to its similar compounds. The triple bond in the but-3-yn-1-yl group allows for additional chemical transformations that are not possible with the corresponding alkenyl or alkyl derivatives.

Properties

CAS No.

765906-90-9

Molecular Formula

C14H12

Molecular Weight

180.24 g/mol

IUPAC Name

2-but-3-ynylnaphthalene

InChI

InChI=1S/C14H12/c1-2-3-6-12-9-10-13-7-4-5-8-14(13)11-12/h1,4-5,7-11H,3,6H2

InChI Key

QJYQVXHPPVLPLJ-UHFFFAOYSA-N

Canonical SMILES

C#CCCC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.